molecular formula C15H21NO B11035107 2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone CAS No. 599161-75-8

2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone

Cat. No.: B11035107
CAS No.: 599161-75-8
M. Wt: 231.33 g/mol
InChI Key: LZCRPEINWQFTNV-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a piperidine ring substituted with a methyl group and a phenyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling with the Phenyl Ring: The final step involves coupling the piperidine ring with the 4-methylphenyl group through Friedel-Crafts acylation using reagents like aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines and thiols, and catalysts like palladium on carbon.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1-piperidin-1-ylethanone: Lacks the methyl group on the piperidine ring.

    2-(4-Methylphenyl)-1-(2-methylpiperidin-1-yl)ethanone: Has the methyl group on a different position of the piperidine ring.

    2-(4-Methylphenyl)-1-(4-methylpiperidin-1-yl)ethanone: Has the methyl group on the fourth position of the piperidine ring.

Uniqueness

2-(4-Methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone is unique due to the specific positioning of the methyl groups on both the phenyl and piperidine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

599161-75-8

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-(4-methylphenyl)-1-(3-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C15H21NO/c1-12-5-7-14(8-6-12)10-15(17)16-9-3-4-13(2)11-16/h5-8,13H,3-4,9-11H2,1-2H3

InChI Key

LZCRPEINWQFTNV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CC=C(C=C2)C

Origin of Product

United States

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